

Structural Analysis of Thiotriazinone (CAS 58909-39-0): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

Cat. No.: B193997

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of Thiotriazinone (CAS 58909-39-0), a key heterocyclic compound with significant applications in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Ceftriaxone.[1][2] This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses various spectroscopic and analytical techniques for its structural elucidation. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid in understanding the synthesis and analysis processes.

Introduction

Thiotriazinone, chemically known as **Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione**, is a triazine derivative with the molecular formula $C_4H_5N_3O_2S$.[1][2] Its structure, featuring a triazine ring with a thioxo group, imparts unique reactivity that is leveraged in pharmaceutical synthesis.[1][3] The primary importance of Thiotriazinone lies in its role as a building block for complex antibiotic molecules.[1] Understanding its structural characteristics is paramount for optimizing synthesis pathways, ensuring purity, and developing novel derivatives.

Physicochemical Properties

Thiotriazinone is typically a white to off-white crystalline solid.[\[1\]](#) A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	58909-39-0	[1] [2]
Molecular Formula	C ₄ H ₅ N ₃ O ₂ S	[1] [2] [4]
Molecular Weight	159.17 g/mol	[1] [4]
Appearance	White to off-white solid/powder	[1]
Melting Point	168-171 °C	[1] [5]
Solubility	Sparingly soluble in DMSO, slightly soluble in methanol.	[6]
InChI Key	UMWWWHOXOVPIGFD- UHFFFAOYSA-N	[3]
Canonical SMILES	CN1C(=S)NC(=O)C(=O)N1	[7]

Synthesis of Thiotriazinone

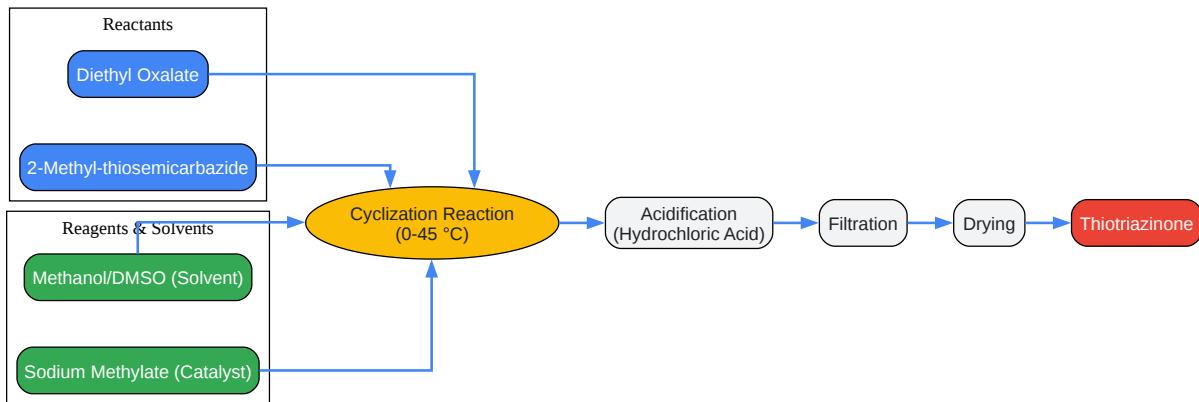
The most common synthetic route to Thiotriazinone involves the cyclization reaction of 2-methyl-thiosemicarbazide with diethyl oxalate.[\[1\]](#) Several variations of this method exist, often employing different catalysts and solvent systems to optimize yield and purity.

General Experimental Protocol

A general and widely cited method for the synthesis is as follows:

Materials:

- 2-methyl-thiosemicarbazide
- Diethyl oxalate


- Sodium methylate (or other suitable base)
- Methanol/DMSO mixed solvent
- Hydrochloric acid

Procedure:

- In a suitable reaction vessel, a mixed solvent of methanol and DMSO (e.g., in a 1:3 mass ratio) is prepared.
- 2-methyl-thiosemicarbazide, diethyl oxalate, and sodium methanolate are added to the reactor. A common mass ratio for these reactants is 1:4:10 (2-methyl-thiosemicarbazide:diethyl oxalate:sodium methanolate), with the solvent being 10 times the mass of the initial thiosemicarbazide.
- The cyclization reaction is conducted at a controlled temperature, typically between 0-45 °C, with stirring for a sufficient duration to ensure completion.
- Upon completion, the reaction mixture is acidified with hydrochloric acid. The amount of acid is typically around 30% of the mass of the starting 2-methyl-thiosemicarbazide.
- The resulting precipitate is collected by filtration.
- The solid product is then dried to yield Thiotriazinone.

This process can achieve yields of approximately 91.6%.

Note: This is a generalized protocol based on literature. Specific reaction times, temperatures, and purification methods may vary and should be optimized for laboratory conditions.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Thiotriazinone.

Structural Analysis Techniques

A comprehensive structural analysis of Thiotriazinone involves a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of Thiotriazinone. While specific, experimentally verified spectral data from peer-reviewed literature is not readily available, predicted values and data from commercial suppliers can provide insight.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the methyl protons and exchangeable protons on the nitrogen atoms.

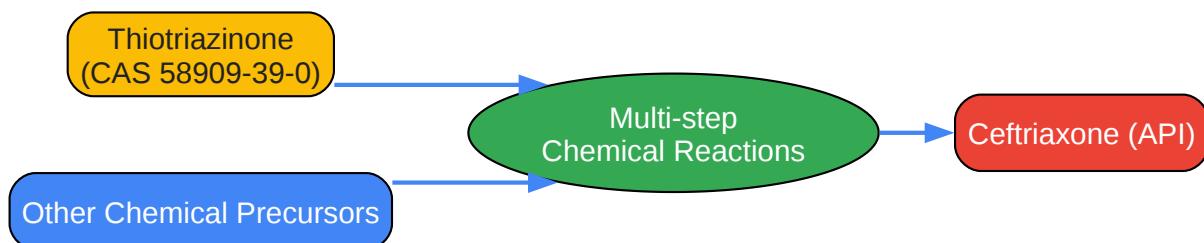
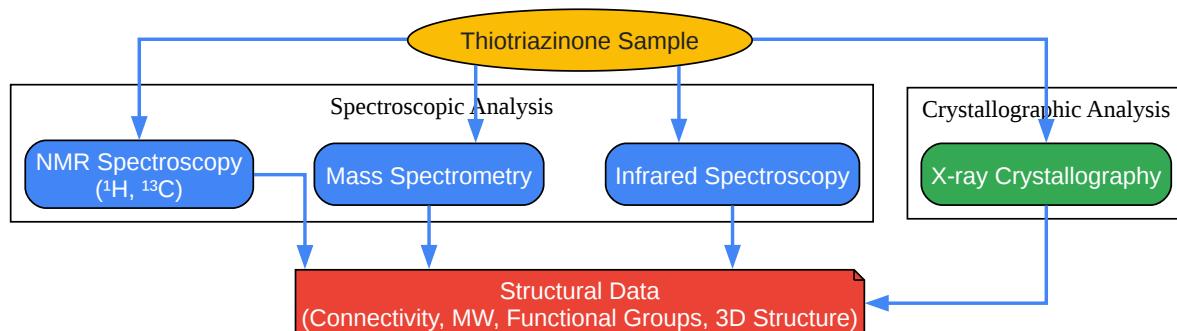
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two carbonyl carbons, and the thione carbon.

Analysis	Expected Chemical Shifts (ppm)
¹ H NMR	Signals corresponding to the N-CH ₃ group and NH protons.
¹³ C NMR	Resonances for C=S, two C=O groups, and the N-CH ₃ carbon.

Note: Actual chemical shifts are highly dependent on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Thiotriazinone, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (159.17).



Analysis	Expected Observations
Mass Spectrometry (EI-MS)	Molecular ion peak [M] ⁺ at m/z ≈ 159. Characteristic fragmentation patterns involving the loss of small molecules like CO, CS, and methyl groups.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for an isomer of Thiotriazinone has been reported, detailed crystallographic data for the title compound (CAS 58909-39-0) is not publicly available. Such an analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

- Crystallization: Grow single crystals of Thiotriazinone suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.
- Data Collection: Mount a selected crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. CAS 58909-39-0: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazin... [cymitquimica.com]
- 4. Thiotriazinone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiotriazinone CAS#: 58909-39-0 [m.chemicalbook.com]
- 7. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of Thiotriazinone (CAS 58909-39-0): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193997#thiotriazinone-cas-58909-39-0-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com